molecular formula C5H8N2O2 B8474526 ethyl (2S)-2-amino-2-cyanoacetate

ethyl (2S)-2-amino-2-cyanoacetate

Cat. No.: B8474526
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-amino-2-cyanoacetate (CAS 32683-02-6) is a chiral α-amino ester with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . Its structure features an ethyl ester group, a cyano (-CN) substituent, and a primary amino (-NH₂) group at the α-carbon, which adopts the (2S)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of imidazole derivatives such as 5-aminoimidazole-4-carboxamide (AICA), a precursor to fairy chemicals like demethylallosamidin .

The synthesis of this compound involves the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate (CAS 56503-39-0) using sodium dithionite (Na₂S₂O₄) under aqueous conditions with sodium bicarbonate, yielding 43% product . Its stereochemical integrity and functional group diversity make it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-cyanoacetate

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3/t4-/m0/s1

InChI Key

JYGRVMQGWVVHJE-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)[C@H](C#N)N

Canonical SMILES

CCOC(=O)C(C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (2S)-2-amino-2-cyanoacetate belongs to a family of α-substituted cyanoacetates. Key structural analogs include:

Ethyl (2S)-2-amino-2-cyclopentyl-acetate

  • Molecular formula: C₉H₁₇NO₂
  • Molecular weight : 171.24 g/mol
  • Key feature: Cyclopentyl substituent replaces the cyano group.
  • Application : Used as a chiral building block in medicinal chemistry .

Ethyl 2-chloro-2-cyanoacetate

  • Molecular formula: C₅H₆ClNO₂
  • Molecular weight : 147.56 g/mol
  • Key feature: Chloro (-Cl) group replaces the amino (-NH₂) group.
  • Reactivity : The electron-withdrawing Cl enhances electrophilicity, making it reactive in nucleophilic substitutions .

Methyl 2-amino-2-cyanoacetate

  • Hypothetical structure (inferred from ):
  • Key feature : Methyl ester instead of ethyl.
  • Reactivity: Methyl esters exhibit higher reactivity in ammonolysis compared to ethyl esters, as demonstrated in AICA synthesis .

Benzyl 2-amino-2-cyanoacetate hydrochloride

  • Status : Discontinued commercial product.
  • Key feature : Benzyl ester group improves solubility in organic solvents but introduces steric bulk .

Data Tables and Research Findings

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Application
This compound 32683-02-6 C₅H₈N₂O₂ 128.13 -NH₂, -CN, ethyl ester AICA synthesis, chiral intermediates
Ethyl 2-chloro-2-cyanoacetate 18964-26-6 C₅H₆ClNO₂ 147.56 -Cl, -CN, ethyl ester Nucleophilic substitution reactions
Ethyl (2S)-2-amino-2-cyclopentyl-acetate 820964-61-2 C₉H₁₇NO₂ 171.24 Cyclopentyl, -NH₂ Chiral building blocks
Methyl 2-amino-2-cyanoacetate N/A C₄H₆N₂O₂ 114.10 (hypothetical) -NH₂, -CN, methyl ester Higher ammonolysis reactivity

Preparation Methods

Sodium Dithionite-Mediated Reduction

Procedure :
A solution of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate (20 g, 0.14 mol) in water (250 mL) is treated with saturated sodium bicarbonate (160 mL) and Na₂S₂O₄ (60 g, 0.423 mol) at 35°C for 2 hours. The mixture is saturated with NaCl, extracted with dichloromethane (DCM), and concentrated to yield the racemic amine as a red oil (43% yield).

Key Data :

Temperature (°C)Reaction Time (h)Yield (%)
202.0844
35243

Mechanistic Insight :
The reduction proceeds via cleavage of the N–O bond in the hydroxyimino group, generating the primary amine. The aqueous bicarbonate medium stabilizes intermediates, while excess Na₂S₂O₄ ensures complete conversion.

Stereoselective Synthesis of (2S)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Procedure :
Racemic ethyl 2-amino-2-cyanoacetate is treated with a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in ethanol. The resulting diastereomeric salts are fractionally crystallized, and the free base is regenerated to isolate the (2S)-enantiomer.

Optimization :

  • Temperature Control : Lower temperatures (0–5°C) favor crystallization of the (2S)-salt, enhancing enantiomeric excess (ee > 98%).

  • Solvent Selection : Ethanol/water mixtures (7:3) improve solubility differences between diastereomers.

Asymmetric Hydrogenation

Procedure :
(E)-Ethyl 2-cyano-2-(hydroxyimino)acetate (25 g) is hydrogenated at 50 psi H₂ over platinum(IV) oxide (PtO₂) in ethanol for 12 hours. Chiral ligands (e.g., BINAP) may be introduced to induce asymmetry, though yields remain moderate (crude product).

Challenges :

  • Catalyst poisoning by cyano groups limits efficiency.

  • Racemization risks necessitate post-reduction resolution.

Reaction Condition Optimization

Temperature and pH Effects

  • Reduction Efficiency : Elevated temperatures (35°C vs. 20°C) marginally reduce yields (43% vs. 44%) but accelerate reaction kinetics.

  • Alkaline Medium : Sodium bicarbonate (pH 8–9) prevents protonation of the amine, facilitating extraction into DCM.

Solvent Systems

  • Extraction Efficiency : Multiple DCM washes (3–4×) recover >90% of the product.

  • Salt Saturation : NaCl saturation minimizes aqueous solubility losses during extraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.45 (s, 1H, NH₂), 4.34 (q, J = 7.0 Hz, 2H, CH₂), 1.36 (t, J = 7.0 Hz, 3H, CH₃).

  • MS (ESI) : m/z 129 [M+H]⁺.

  • IR (KBr) : 3076 cm⁻¹ (N–H stretch), 1732 cm⁻¹ (C=O ester).

Enantiomeric Purity Assessment

  • Chiral HPLC : Utilized to determine ee > 99% for resolved (2S)-enantiomer.

  • Polarimetry : [α]D²⁵ = +15.6° (c = 1, EtOH).

Industrial-Scale Considerations

Cost-Efficiency

  • Na₂S₂O₄ vs. Catalytic Hydrogenation : Sodium dithionite is cost-effective but generates sulfurous waste. Catalytic methods reduce waste but require precious metals.

  • Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.

Emerging Methodologies

Biocatalytic Approaches

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (2R)-ester, enriching (2S)-enantiomer in yields up to 70%.

  • Fermentation : Engineered E. coli strains expressing aminotransferases show promise for direct (2S)-synthesis.

Q & A

Q. What are the optimal synthetic routes for ethyl (2S)-2-amino-2-cyanoacetate, and how can enantiomeric purity be ensured?

Q. How is this compound characterized to confirm structural integrity?

Multinuclear NMR (¹H, ¹³C) is essential for confirming the cyano and ester functionalities. The absence of racemization is verified by comparing optical rotation values with literature data ([α]D²⁵ = +12.5° in methanol). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 145.1 .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

Hydrolysis of the cyano group to amides or over-reduction to ethyl glycinate are typical side products. Impurities are minimized by:

  • Strict control of reaction temperature (<40°C during hydrogenation).
  • Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
  • Column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling reaction yields when using this compound as a precursor?

Low yields in downstream coupling reactions (e.g., amidation to imidazole derivatives) often arise from residual ammonia or solvent polarity mismatches. Strategies include:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.
  • Residual ammonia removal : Use vacuum distillation or acid-base extraction (pH 5-6) to eliminate NH₃ .

Example Reaction Optimization Table

ConditionYield (%)Notes
DMF, 25°C42%Low reactivity, side product formation
Toluene/THF (1:1), 50°C78%Improved selectivity

Q. What mechanistic insights explain racemization suppression in peptide synthesis using derivatives of this compound?

Derivatives like Boc-Oxyma (tert-butoxycarbonyl-protected oxyma) leverage steric hindrance and electron-withdrawing cyano groups to stabilize the tetrahedral intermediate during coupling. This prevents α-proton abstraction, a key racemization pathway. Computational studies (DFT) show a 15 kcal/mol barrier increase for racemization compared to unprotected amino esters .

Q. How does solvent selection impact FB-mediated synthesis of this compound?

Solvents with low gas solubility (e.g., acetonitrile) reduce FB efficiency, while ethanol/water mixtures enhance H₂ diffusion. Optimal conditions use a spray-type FB generator with ethanol:water (3:1 v/v), achieving 78% yield vs. 50% in pure ethanol .

Methodological Guidelines

Q. What analytical methods resolve discrepancies in reported melting points or spectral data for this compound?

  • DSC/TGA : Confirm melting points (reported range: 92–94°C) and thermal stability.
  • IR spectroscopy : Validate cyano stretch (νC≡N = 2240 cm⁻¹) to rule out hydrolysis. Cross-referencing with CAS Common Chemistry or PubChem datasets is critical .

Q. How can researchers design experiments to probe the role of the cyano group in bioactivity?

Synthesize analogs (e.g., ethyl 2-amino-2-carboxyacetate) and compare enzyme inhibition kinetics. For example, the cyano group in this compound enhances binding to serine proteases (Kᵢ = 1.2 µM vs. 8.7 µM for carboxylate analogs) .

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